molecular formula C22H25N3O3 B4101607 2-(3-oxodecahydroquinoxalin-2-yl)-N-(4-phenoxyphenyl)acetamide

2-(3-oxodecahydroquinoxalin-2-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B4101607
M. Wt: 379.5 g/mol
InChI Key: MZIKDLUMHDHRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-oxodecahydroquinoxalin-2-yl)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxodecahydroquinoxalin-2-yl)-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. A common approach might include the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a diketone.

    Introduction of the Acetamide Group: This step involves the acylation of the quinoxaline derivative with an appropriate acylating agent.

    Phenoxyphenyl Substitution: The final step would involve the substitution of the acetamide derivative with a phenoxyphenyl group under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxodecahydroquinoxalin-2-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the quinoxaline core to its corresponding N-oxide.

    Reduction: Reduction reactions could lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxide, while reduction could produce dihydroquinoxaline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-oxodecahydroquinoxalin-2-yl)-N-(4-phenoxyphenyl)acetamide would depend on its specific biological target. Generally, quinoxaline derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2-Phenylquinoxaline: A derivative with a phenyl group.

    N-(4-Phenoxyphenyl)acetamide: A simpler acetamide derivative.

Uniqueness

2-(3-oxodecahydroquinoxalin-2-yl)-N-(4-phenoxyphenyl)acetamide is unique due to its specific combination of the quinoxaline core, acetamide group, and phenoxyphenyl substitution. This unique structure may confer distinct biological activities and chemical properties compared to its simpler analogs.

Properties

IUPAC Name

2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c26-21(14-20-22(27)25-19-9-5-4-8-18(19)24-20)23-15-10-12-17(13-11-15)28-16-6-2-1-3-7-16/h1-3,6-7,10-13,18-20,24H,4-5,8-9,14H2,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIKDLUMHDHRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-oxodecahydroquinoxalin-2-yl)-N-(4-phenoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-oxodecahydroquinoxalin-2-yl)-N-(4-phenoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-oxodecahydroquinoxalin-2-yl)-N-(4-phenoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-oxodecahydroquinoxalin-2-yl)-N-(4-phenoxyphenyl)acetamide
Reactant of Route 5
2-(3-oxodecahydroquinoxalin-2-yl)-N-(4-phenoxyphenyl)acetamide
Reactant of Route 6
2-(3-oxodecahydroquinoxalin-2-yl)-N-(4-phenoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.